molecular formula C10H16N4 B11719725 2-(3,3-Dimethylpiperazin-1-yl)pyrimidine

2-(3,3-Dimethylpiperazin-1-yl)pyrimidine

Cat. No.: B11719725
M. Wt: 192.26 g/mol
InChI Key: VERXSZMFEVTNRX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,3-Dimethylpiperazin-1-yl)pyrimidine typically involves the coupling of a substituted piperazine with a pyrimidine derivative. One common method includes the reaction of 3,3-dimethylpiperazine with 2-chloropyrimidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities .

Chemical Reactions Analysis

Types of Reactions: 2-(3,3-Dimethylpiperazin-1-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(3,3-Dimethylpiperazin-1-yl)pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,3-Dimethylpiperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can help alleviate symptoms of neurodegenerative diseases . The compound’s ability to form hydrogen bonds and engage in dipole-dipole interactions with biological targets is crucial for its activity .

Comparison with Similar Compounds

Uniqueness: 2-(3,3-Dimethylpiperazin-1-yl)pyrimidine is unique due to its specific substitution pattern, which enhances its biological activity and selectivity. The presence of the dimethyl groups on the piperazine ring provides steric hindrance, which can influence the compound’s binding affinity and specificity for its targets .

Properties

Molecular Formula

C10H16N4

Molecular Weight

192.26 g/mol

IUPAC Name

2-(3,3-dimethylpiperazin-1-yl)pyrimidine

InChI

InChI=1S/C10H16N4/c1-10(2)8-14(7-6-13-10)9-11-4-3-5-12-9/h3-5,13H,6-8H2,1-2H3

InChI Key

VERXSZMFEVTNRX-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CCN1)C2=NC=CC=N2)C

Origin of Product

United States

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